Ethyl Nicotinate-d4
Overview
Description
Ethyl Nicotinate-d4 is an isotope form of Ethyl Nicotinate . It is a nicotinic acid derivative used for skin-conditioning cosmetics .
Molecular Structure Analysis
The molecular formula of Ethyl Nicotinate-d4 is C8H5D4NO2 . The IUPAC name is ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate .Physical And Chemical Properties Analysis
Ethyl Nicotinate-d4 is a colorless to pale yellow oily matter . It is soluble in chloroform, ethyl acetate, and methanol .Scientific Research Applications
Enantioselective Reduction Catalyst
Ethyl Nicotinate-d4 has been studied as a substrate for enantioselective reduction reactions. Researchers have developed a chiral, heterogeneous catalyst anchored within MCM-41, which displays remarkable increases in both enantioselectivity and activity during the hydrogenation of ethyl nicotinate to ethyl nipecotinate. This catalyst outperforms analogous homogeneous model compounds, making it a promising candidate for asymmetric synthesis in organic chemistry .
Cosmeceutical Applications
Nicotinamide (also known as niacinamide) is a close relative of ethyl nicotinate. While not specifically about Ethyl Nicotinate-d4, it’s worth noting that nicotinamide has gained attention in the cosmeceutical industry. It exhibits anti-inflammatory, antioxidant, and sebum-regulating properties. These attributes make it useful for skincare formulations, especially in products targeting acne, aging, and hyperpigmentation. Although not directly related, this information sheds light on the potential applications of related compounds like Ethyl Nicotinate-d4 .
Broad-Spectrum Antimicrobial Action
Nicotine derivatives, including Ethyl Nicotinate-d4, have shown broad-spectrum antimicrobial activity. Researchers have evaluated their potential in formulating new disinfection or decontamination strategies against clinically significant pathogens. While more studies are needed, this property suggests applications in healthcare settings, food safety, and environmental hygiene .
Flavor and Fragrance Industry
Ethyl Nicotinate-d4 may find use in the flavor and fragrance industry due to its aromatic properties. By incorporating deuterium into the molecule, it can serve as a stable isotope-labeled compound for tracing and studying flavor release mechanisms. Researchers can explore its impact on sensory perception and flavor stability in food products .
Pharmacological Research
Although limited information exists specifically on Ethyl Nicotinate-d4, its structural similarity to nicotinamide suggests potential pharmacological applications. Nicotinamide is involved in cellular energy metabolism, DNA repair, and redox regulation. Researchers may investigate whether Ethyl Nicotinate-d4 shares similar properties or exhibits unique effects in cellular systems .
Vasodilation Studies
Ethyl Nicotinate-d4, like its non-deuterated counterpart, is known for its vasodilatory effects. Researchers have used it as a tool to study blood flow regulation, especially in skin microcirculation. Its ability to induce localized vasodilation makes it relevant in dermatology and wound healing research .
Safety And Hazards
properties
IUPAC Name |
ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLVHTDFJBKJLG-LNFUJOGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)OCC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481353 | |
Record name | Ethyl (~2~H_4_)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Nicotinate-d4 | |
CAS RN |
66148-16-1 | |
Record name | Ethyl 3-pyridine-2,4,5,6-d4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66148-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (~2~H_4_)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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